4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine
Description
Contextualization within Contemporary Organic and Medicinal Chemistry Research
In the realm of modern organic and medicinal chemistry, the development of new synthetic methodologies and the discovery of novel bioactive molecules are paramount. Biphenyl-derived aryloxyanilines are situated at the intersection of these endeavors. The synthesis of such multi-component molecules presents intriguing challenges and opportunities for the development of innovative coupling strategies. From a medicinal chemistry perspective, this class of compounds serves as a rich scaffold for the design of new therapeutic agents, leveraging the established pharmacological profiles of its constituent moieties.
Significance of Biphenyl (B1667301) and Aryloxy Moieties as Chemical Scaffolds
The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structure in drug discovery. gre.ac.ukresearchgate.net Its rigid yet conformationally flexible nature allows it to engage in favorable interactions with biological targets, including π-π stacking and hydrophobic interactions. gre.ac.ukresearchgate.net The biphenyl scaffold is a key component in a variety of approved drugs, highlighting its therapeutic relevance. researchgate.netnih.gov
Similarly, the aryloxy moiety, which describes an aryl group connected through an ether linkage, is a common feature in many biologically active compounds. The ether bond introduces a degree of flexibility and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netnih.govresearchgate.net
The combination of these two powerful scaffolds in the form of a biphenyl-aryloxy-aniline core structure creates a versatile platform for the development of new chemical entities with a wide range of potential biological activities.
Rationale for Investigating 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine
The specific compound, this compound, presents a compelling case for dedicated research. The rationale for its investigation is multifaceted and is built upon the known biological activities of structurally related molecules.
Potential as Kinase Inhibitors: A significant body of research has demonstrated that compounds incorporating a biphenyl or a diaryl ether scaffold are potent inhibitors of various protein kinases. ed.ac.ukresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a crucial class of therapeutic agents. The structural features of this compound, particularly the substituted aniline (B41778) ring, are reminiscent of the hinge-binding motifs found in many kinase inhibitors. nih.gov The presence of a chlorine atom can further enhance binding affinity through halogen bonding and modulate the electronic properties of the molecule.
Anticipated Biological Activities: Beyond kinase inhibition, the biphenyl and aryloxyaniline motifs have been associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov The unique combination of these functional groups in the target molecule suggests that it may exhibit a novel and potentially valuable pharmacological profile.
Synthetic Accessibility and Structural Analogs: The synthesis of this compound can be envisioned through established synthetic methodologies such as the Suzuki-Miyaura coupling for the formation of the biphenyl unit and the Ullmann condensation for the construction of the diaryl ether linkage. nih.govorganic-chemistry.org The accessibility of this synthetic route allows for the generation of a library of related analogs, which is crucial for establishing structure-activity relationships (SAR) and optimizing biological activity.
The investigation into this compound is therefore driven by its potential to yield novel discoveries in medicinal chemistry, offering a promising scaffold for the development of new therapeutic agents.
Detailed Research Findings
While specific research on this compound is not yet widely published, the extensive literature on its constituent fragments provides a strong basis for predicting its properties and potential applications. The following tables summarize key data from related compounds, illustrating the significance of the biphenyl, aryloxy, and aniline moieties.
Table 1: Biological Activities of Biphenyl-Containing Compounds
| Compound Class | Target/Activity | Reported IC50/EC50 | Reference |
|---|---|---|---|
| Biphenyl-based Kinase Inhibitors | PLK1/BRD4 | BI-2536: Ki = 8.7 nM (BRD4) | nih.gov |
| Biphenyl-based PD-1/PD-L1 Inhibitors | PD-L1 | EC50 values in the range of 100 nM and lower | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Table 2: Synthetic Methodologies for Key Structural Motifs
| Reaction | Bond Formed | Key Reagents/Catalysts | Typical Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C (Biphenyl) | Pd catalyst, boronic acid/ester, base | 65 °C, ethanol/water | nih.gov |
| Ullmann Condensation | C-O (Diaryl Ether) | Cu catalyst, phenol, aryl halide, base | High temperatures, polar solvents | organic-chemistry.org |
This table is interactive. You can sort the data by clicking on the column headers.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-12-14(20)10-11-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNISQQBLRJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine and Its Functional Analogues
Strategies for Constructing the [1,1'-Biphenyl] Core
The formation of the biphenyl (B1667301) core is a foundational step in the synthesis. This can be achieved through various cross-coupling reactions, with palladium-catalyzed methods and classical aromatic coupling reactions being the most prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for biphenyl carboxylic acids)
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction widely employed for the synthesis of biaryl compounds, including biphenyl carboxylic acids. researchgate.netresearchgate.net This reaction typically involves the coupling of an aryl boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. gre.ac.uk
The synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling has been shown to be highly efficient, with some methods achieving yields of over 90%. researchgate.net For instance, a green synthesis approach utilized a water-soluble fullerene-supported PdCl2 nanocatalyst for the coupling of a bromobenzoic acid with an aryl boronic acid at room temperature. researchgate.net The versatility of this reaction allows for the synthesis of a wide range of substituted biphenyl compounds. semanticscholar.org Large-scale synthesis of biphenyl carboxylic acid derivatives has also been successfully demonstrated using a Pd/C-mediated Suzuki coupling approach, highlighting its industrial applicability. acs.org
Key Features of Suzuki-Miyaura Coupling for Biphenyl Synthesis:
| Feature | Description |
| Reactants | Aryl boronic acid (or ester) and an aryl halide (or triflate). |
| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor. |
| Base | A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required. |
| Solvent | Often a mixture of an organic solvent (e.g., DME, THF) and water. |
| Advantages | High yields, mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of boronic acids. gre.ac.uk |
Classical Aromatic Coupling Reactions (e.g., Gomberg-Bachmann Reaction for aminobiphenyls)
The Gomberg-Bachmann reaction is a classical method for the synthesis of diaryl compounds, including aminobiphenyls, through the reaction of a diazonium salt with an aromatic compound. wikipedia.orgdrugfuture.com This reaction proceeds via an aryl radical intermediate. wikipedia.org For example, it can be used to prepare 2-aminobiphenyls from aryl diazotates and anilines. nih.gov
While the Gomberg-Bachmann reaction offers a direct route to biaryls, it is often associated with low to moderate yields, typically less than 40%, due to the formation of side products. wikipedia.orgmycollegevcampus.com However, modifications to the original procedure, such as the use of diazonium tetrafluoroborates or 1-aryl-3,3-dialkyltriazenes, have been developed to improve yields. wikipedia.org A notable variant of this reaction allows for the arylation of anilines under basic, metal-free conditions, which leverages the radical-stabilizing effect of the aniline's amino group to achieve high regioselectivity. nih.gov
Formation of the Aryloxy Ether Linkage
The creation of the aryloxy ether linkage is another crucial step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution or copper-catalyzed etherification reactions.
Nucleophilic Aromatic Substitution Mechanisms in Ether Formation
Nucleophilic aromatic substitution (SNA r) is a key mechanism for forming diaryl ethers. nih.gov In this reaction, a nucleophile (in this case, a phenoxide) attacks an activated aromatic ring, replacing a leaving group. The aromatic ring must be activated by the presence of electron-withdrawing groups (such as nitro or cyano groups) at the ortho or para positions to the leaving group. chemistrysteps.comacs.org
The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com While traditional SNAr reactions often require harsh conditions, milder methods have been developed. For instance, diaryl ethers can be synthesized under mild, metal-free conditions. organic-chemistry.org A general and practical route to carbohydrate-aryl ethers using SNAr has also been reported, demonstrating the versatility of this approach. acs.org
Copper-Catalyzed Etherification Approaches
Copper-catalyzed etherification, particularly the Ullmann condensation, is a classic and widely used method for the synthesis of diaryl ethers. researchgate.netwikipedia.org The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.orgnih.gov
Modern variations of the Ullmann-type reaction have been developed to be more efficient and proceed under milder conditions. These improved methods often utilize catalytic amounts of a copper(I) salt, such as copper(I) oxide or copper(I) iodide, in the presence of a ligand. organic-chemistry.orgacs.org The use of inexpensive ligands can significantly accelerate the reaction, allowing it to proceed at lower temperatures and tolerate a wider range of functional groups. nih.govorganic-chemistry.org These advancements have made copper-catalyzed etherification a more attractive and practical method for the synthesis of diaryl ethers. organic-chemistry.org
Introduction and Derivatization of the 3-Chlorophenylamine Moiety
The final key component of the target molecule is the 3-chlorophenylamine moiety. This can be introduced either as a pre-functionalized starting material or synthesized through various aromatic substitution and functional group manipulation reactions.
The synthesis of derivatives of 3-chloroaniline often involves reactions that modify the aniline (B41778) functional group or introduce substituents onto the aromatic ring. For example, the synthesis of rafoxanide, a related salicylanilide, involves the condensation of an aminoether with a diiodosalicylic acid derivative. nih.gov The aminoether itself can be prepared from 3,4-dichloronitrobenzene and a substituted phenol. nih.gov
Furthermore, the synthesis of intermediates for drugs like chlorpheniramine maleate involves the reaction of chlorobenzyl cyanide with other reagents, showcasing methods for building complexity on a chlorophenyl ring. patsnap.comgoogle.comgoogle.com The derivatization of the amine group is also a common strategy. For instance, N,N-diarylthiophen-2-amines can be synthesized via a Buchwald-Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds. researchgate.net
Reductive Approaches for Aniline Formation from Nitro Precursors
The conversion of an aromatic nitro group into an amine (aniline) is a fundamental and widely used transformation in organic synthesis. youtube.comyoutube.com This reduction is the most common pathway for preparing anilines due to the ready availability of nitroaromatic compounds, which can be synthesized via electrophilic nitration. youtube.com
A variety of reagents and catalytic systems have been developed for this purpose, ranging from classical methods to modern biocatalytic approaches. Common methods include catalytic hydrogenation and the use of metals in acidic media. youtube.com
Catalytic Hydrogenation: This method typically involves reacting the nitroaromatic precursor with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. youtube.com However, catalytic hydrogenation may not be suitable if other reducible functional groups, such as alkenes or certain halides, are present in the molecule. youtube.com
Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.comyoutube.comsemanticscholar.org The Fe/HCl or Fe/acetic acid systems are considered mild and are often used when other sensitive functional groups are present. youtube.com
Chemoenzymatic Reduction: Modern approaches are exploring the use of enzymes, such as nitroreductases (NRs), to selectively reduce the nitro group under mild, aqueous conditions. nih.gov This biocatalytic method offers high chemoselectivity and operates at atmospheric pressure, presenting a sustainable alternative to traditional hydrogenation. nih.gov
Table 1: Comparison of Common Reductive Methods for Nitroarenes
| Method | Reagents/Catalyst | Advantages | Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |
| Metal/Acid Reduction | Fe/HCl or Fe/CH₃COOH | Mild conditions, good functional group tolerance | Stoichiometric amounts of metal are required, producing waste |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogenation)
Diazotization of primary aromatic amines provides a versatile intermediate, the diazonium salt, which can be converted into a wide range of functional groups. organic-chemistry.org This two-step process is crucial for introducing substituents onto an aromatic ring that are not easily installed by other means.
The process begins with the reaction of a primary aryl amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an arenediazonium salt. organic-chemistry.org This intermediate can then undergo various transformations, most notably the Sandmeyer reaction.
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. wikipedia.orgnih.gov This reaction is a cornerstone of aromatic chemistry for the synthesis of aryl halides. ucla.eduorganic-chemistry.org
Key Steps in Sandmeyer Halogenation:
Diazotization: The primary aromatic amine is treated with NaNO₂ and a strong acid (e.g., HCl, HBr) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.
Substitution: The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl, CuBr) to yield the desired aryl halide. wikipedia.org
Recent advancements have explored variations of this reaction, including electrochemical strategies that use electricity as the driving force and simple halogen sources, which can be performed in a one-pot fashion directly from anilines. nih.gov
Electrophilic Aromatic Substitution for Chlorine Introduction
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. To introduce a chlorine atom onto the precursor of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, an EAS reaction would be employed. The biphenyl ether moiety and the amino (or a protected amino) group are ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves.
In the synthesis of the target molecule, chlorination would likely occur on the aniline ring. The powerful activating and directing effects of the amine and ether groups must be carefully considered to achieve the desired regiochemistry (the chlorine atom at position 3). Often, the amino group is temporarily converted to a less activating, bulkier protecting group to control both the reactivity and the steric hindrance, favoring substitution at specific positions.
The reaction typically involves an electrophilic chlorine source, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst if the ring is not sufficiently activated.
Chemoselective Transformations and Protecting Group Strategies
In multi-step syntheses involving polyfunctional molecules, protecting groups are essential tools to ensure chemoselectivity. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from undergoing undesired reactions while another part of the molecule is being modified. organic-chemistry.org
For the synthesis of substituted anilines like the target compound, the amino group is highly reactive and can interfere with many reactions, such as electrophilic aromatic substitution. For instance, a free amino group would be protonated under the strongly acidic conditions required for many EAS reactions, forming a meta-directing ammonium group.
To avoid these issues, the amine is often protected. A common strategy is to convert the amine into an amide, such as an acetanilide, by reacting it with acetic anhydride.
Advantages of Amine Protection:
Reduces Reactivity: The amide is less nucleophilic and less basic than the free amine.
Directs Substitution: The bulky amide group sterically hinders the ortho positions, favoring para-substitution during electrophilic aromatic substitution.
Reversibility: The protecting group can be removed efficiently in a later step (e.g., by hydrolysis) to regenerate the free amine.
This strategy allows for precise control over the reaction sequence, enabling the desired functionalization of the molecule without side reactions. uchicago.edu
Implementation of Green Chemistry Principles in Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The principles of green chemistry are increasingly being applied to the synthesis of anilines and other important chemical intermediates to improve sustainability. rsc.orgspecchemonline.com
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred because they generate less waste.
In the context of aniline synthesis, traditional methods can have poor atom economy. For example, methods that use stoichiometric amounts of reducing metals generate significant inorganic waste. primescholars.com In contrast, catalytic reactions are inherently more atom-economical. For instance, catalytic hydrogenation for reducing nitro groups is highly atom-economical, with water being the only byproduct.
Table 2: Atom Economy in Different Reaction Types
| Reaction Type | Description | Atom Economy | Example |
|---|---|---|---|
| Addition | All reactant atoms are incorporated into the final product. | 100% | Diels-Alder Reaction |
| Substitution | Part of one molecule is replaced by another atom or group. | < 100% | Sandmeyer Reaction |
Synthetic routes for this compound can be optimized by choosing reaction steps with higher atom economy, such as favoring catalytic approaches over those requiring stoichiometric reagents. indexcopernicus.com
The choice of solvents and catalysts has a significant impact on the environmental footprint of a chemical process. ingentaconnect.com Traditional organic solvents are often volatile, flammable, and toxic. benthamdirect.com Green chemistry promotes the use of safer alternatives. neuroquantology.comresearchgate.net
Benign Solvents: Water is considered one of the greenest solvents due to its availability, low cost, and safety profile. ingentaconnect.com Supercritical fluids, like CO₂, and ionic liquids are also being explored as environmentally friendly reaction media. benthamdirect.comchemistryviews.org
Catalytic Systems: The development of efficient catalytic systems is a cornerstone of green chemistry. This includes:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and recycling.
Biocatalysts: Enzymes can catalyze reactions with high specificity under mild conditions in aqueous environments, reducing energy consumption and waste. nih.gov
Non-Noble Metal Catalysts: There is a growing focus on replacing precious metal catalysts (like palladium and platinum) with catalysts based on more abundant and less toxic base metals such as iron, cobalt, and manganese. rsc.org
By incorporating greener solvents and advanced catalytic systems, the synthesis of complex molecules can be made more efficient and sustainable.
Process Intensification and Waste Minimization
The chemical industry is increasingly adopting process intensification and waste minimization strategies to enhance the sustainability and efficiency of synthetic processes. These principles are particularly relevant in the production of complex molecules such as this compound and its functional analogues. By focusing on innovative technologies and methodologies, researchers aim to reduce the environmental footprint, improve safety, and lower the operational costs associated with the manufacturing of these valuable compounds. Key areas of advancement include the transition from traditional batch processing to continuous flow chemistry, the use of heterogeneous catalysts, and the implementation of greener solvent systems.
Recent studies have highlighted the significant benefits of shifting from batch to continuous manufacturing processes. cetjournal.it Continuous flow chemistry, for instance, offers superior heat and mass transfer, enabling better control over reaction parameters and leading to higher yields and purities. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes inherent to flow systems enhance safety. cetjournal.it
A notable strategy for waste reduction in the synthesis of diarylamines, a class of compounds analogous to the target molecule, involves the application of the Buchwald-Hartwig coupling reaction under both batch and flow conditions. rsc.orgrsc.orgresearchgate.net A significant advancement in this area is the use of a heterogeneous palladium on carbon (Pd/C) catalyst in conjunction with an azeotropic mixture of cyclopentyl methyl ether (CPME) and water. rsc.orgrsc.orgresearchgate.net CPME, a solvent derived from petrochemical waste, contributes to the circular economy. This biphasic system facilitates the solubilization of all reaction components and simplifies product isolation through an in-line liquid-liquid separator, thereby minimizing waste generation. rsc.orgrsc.org
The effectiveness of this waste-minimized approach is demonstrated by the significant reduction in the E-factor (Environmental factor), a key metric in green chemistry that measures the mass of waste produced per unit of product. The recycling of CPME, the ligand, and the Pd/C catalyst has led to E-factors as low as 2.2–2.8, a substantial improvement over traditional methods that often necessitate column chromatography for purification. rsc.org
The table below summarizes the green metrics for a waste-minimized Buchwald-Hartwig coupling process, illustrating the environmental and efficiency improvements.
| Metric | Value | Significance |
| E-factor | 2.2–2.8 | Reflects significant waste minimization due to the recycling of the solvent (CPME), ligand, and catalyst (Pd/C). rsc.org |
| Catalyst | Heterogeneous Pd/C | Allows for easy recovery and reuse, enhancing process circularity. rsc.orgrsc.orgresearchgate.net |
| Solvent System | Azeotropic mixture of CPME and water | Utilizes a bio-based solvent and facilitates efficient separation and recycling. rsc.orgrsc.org |
| Product Isolation | In-line liquid-liquid separator | Eliminates the need for traditional, solvent-intensive workup procedures. rsc.orgrsc.org |
Further process intensification can be achieved through the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times and improve yields. For example, in the synthesis of trazodone analogues, which share structural similarities with the target compound, microwave-assisted reductive alkylation resulted in high yields (56-63%) in just 4 minutes. mdpi.com
Continuous flow technology has also been successfully applied to other related synthetic processes, such as the selective hydrogenation of nitroarenes to N-arylhydroxylamines. mdpi.com In a continuous flow setup using a platinum on carbon (Pt/C) catalyst, high conversion and selectivity (>99%) were achieved under mild conditions. mdpi.com The ability to precisely control parameters like temperature, pressure, and flow rate in a continuous reactor is crucial for optimizing such selective transformations.
The following table outlines the optimized conditions for a continuous flow hydrogenation process, which could be adapted for the reduction of a nitro-precursor to this compound.
| Parameter | Optimal Condition | Impact on Reaction |
| Catalyst | 5 wt. % Pt/C | Enables efficient hydrogenation under mild conditions. mdpi.com |
| Additive | 4-(dimethylamino)pyridine (DMAP) | Increases hydrogenation activity and product selectivity. mdpi.com |
| Temperature | 30 °C | Allows for high conversion at a mild temperature. mdpi.com |
| H₂ Pressure | 0.6 MPa | Provides sufficient hydrogen for the reduction without requiring high-pressure equipment. mdpi.com |
| Flow Rate | 0.5 mL·min⁻¹ | Ensures adequate residence time for complete conversion. mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy would be expected to reveal characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C-O-C stretching of the diaryl ether linkage would likely produce a strong, characteristic band between 1200 cm⁻¹ and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy , being complementary to FT-IR, would also provide valuable structural information. Aromatic ring breathing modes, particularly from the biphenyl (B1667301) moiety, would be expected to produce strong signals. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, providing a more complete vibrational profile of the molecule. For instance, the symmetric stretching of the biphenyl bridge would be a prominent feature.
Table 3.1.1: Expected FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C-O-C Stretch (Diaryl Ether) | 1200-1300 |
| Aromatic C=C Stretch | 1400-1600 |
Table 3.1.2: Expected Raman Shifts
| Vibration Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | ~1000 |
| Biphenyl C-C Stretch | ~1280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR Techniques
NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy would provide information on the number and types of protons. The protons of the amine group would likely appear as a broad singlet. The aromatic protons would resonate in the downfield region, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns determined by their substitution and proximity to other groups.
¹³C NMR Spectroscopy would show distinct signals for each unique carbon atom. The carbons of the biphenyl and chlorophenyl rings would appear in the aromatic region (110-160 ppm). The carbon atom attached to the chlorine would be influenced by its electronegativity, and the carbons flanking the ether linkage and the amine group would also have characteristic chemical shifts.
Table 3.2.1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| -NH₂ | Variable, broad singlet |
Table 3.2.2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | ~120-135 |
| Aromatic C-O | ~150-160 |
| Aromatic C-N | ~140-150 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation of the biphenyl system, coupled with the auxochromic effects of the amine and ether groups, would be expected to result in strong absorption bands in the UV region. Typically, π → π* transitions in such aromatic systems would lead to one or more strong absorption maxima, likely in the 250-350 nm range. The exact position and intensity of these bands would be sensitive to the solvent environment.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
The fragmentation pathway upon ionization (e.g., by electron impact) would be expected to show characteristic losses. Cleavage of the ether bond would be a likely fragmentation route, leading to ions corresponding to the biphenyl-2-oxy radical and the 3-chlorophenylamine cation, or vice-versa. Loss of a chlorine atom or the amine group could also be observed. Analysis of these fragmentation patterns provides further confirmation of the molecular structure.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Should a suitable single crystal of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the dihedral angle between the two phenyl rings of the biphenyl moiety, which is influenced by steric hindrance. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, and how these interactions dictate the crystal packing arrangement.
Computational and Theoretical Investigations of 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine
Quantum Chemical Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy. Calculations for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine would typically be performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. scispace.comepstem.net
Molecular Geometry Optimization and Conformational Landscapes
The first step in a computational study is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. scispace.com The output would provide precise data on bond lengths, bond angles, and dihedral (torsional) angles.
For a flexible molecule like this compound, which has several rotatable single bonds (e.g., between the phenyl rings and the ether linkage), multiple stable conformations may exist. A conformational landscape analysis would explore these different spatial arrangements to identify the global minimum energy structure and other low-energy conformers, which could influence the molecule's biological activity and physical properties.
Electronic Structure and Orbital Analysis
Once the optimized geometry is obtained, its electronic properties can be investigated in detail.
Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. nih.gov The two most important orbitals are:
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more easily excitable and generally more chemically reactive, whereas a large gap signifies high kinetic stability. nih.gov Analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions to see which parts of the molecule are involved in electron donation and acceptance.
Natural Bond Orbital (NBO) Theory for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. wikipedia.orgwisc.edu
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. researchgate.netthaiscience.info It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net
Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would highlight the electron-rich areas, likely around the amine group, the ether oxygen, and potentially the π-systems of the phenyl rings, identifying them as probable sites for interaction with electrophiles or for hydrogen bonding.
Global Reactivity Descriptors (e.g., Ionization Potential, Chemical Hardness, Electrophilicity Index)
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Electronegativity (χ): The power of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or an energy-lowering tendency upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). researchgate.net
Calculation of these values for this compound would provide a quantitative assessment of its stability and reactivity profile.
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational frequency analysis, typically performed using quantum chemical calculations such as Density Functional Theory (DFT), is a powerful tool for understanding the structural properties of a molecule. For a molecule like this compound, this analysis predicts the fundamental vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra.
Theoretical calculations for similar biphenyl (B1667301) compounds reveal characteristic vibrational modes. Key vibrations would include:
N-H Stretching: The amine (NH2) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from the biphenyl and chlorophenyl rings are expected in the 3000-3100 cm⁻¹ range.
C=C Stretching: The aromatic rings would show characteristic C=C stretching vibrations between 1400 and 1600 cm⁻¹.
C-O-C Stretching: The ether linkage is expected to produce strong asymmetric and symmetric stretching bands.
C-Cl Stretching: The carbon-chlorine bond vibration would appear in the fingerprint region, typically below 800 cm⁻¹.
Biphenyl C-C Twist: The torsional mode between the two phenyl rings of the biphenyl group is a low-frequency vibration that is sensitive to the molecular conformation.
DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to compute the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net Such analysis helps confirm the molecular structure and provides insights into the intramolecular forces. mdpi.com
Table 1: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | -NH₂ |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |
| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Rings |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Aryl Ether |
| C-Cl Stretch | 600 - 800 | -Cl |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. sphinxsai.com The NLO properties of organic molecules like this compound arise from the delocalization of π-electrons across the molecular structure. The presence of electron-donating (amine) and electron-withdrawing (chloro) groups, along with the extended conjugation of the biphenyl system, suggests potential for NLO activity.
Computational methods are used to predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net These calculations are sensitive to the molecular geometry and electronic structure. For a molecule to exhibit significant second-order NLO effects (a large β value), it must possess a non-centrosymmetric charge distribution. The asymmetric substitution on the phenylamine ring contributes to this requirement. Studies on similar organic compounds have shown that extending π-conjugation and incorporating strong donor-acceptor groups can significantly enhance NLO responses. nih.gov The third-order nonlinear susceptibility (χ³) is another important parameter for NLO applications. nih.gov
Solvent Effects Modeling using Continuum Models (e.g., IEF-PCM)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are used to simulate these solvent effects computationally. mdpi.com This model represents the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in solution.
For this compound, IEF-PCM could be used to study:
Geometrical Changes: How the solvent polarity affects bond lengths, angles, and the crucial dihedral angle between the biphenyl rings.
Spectroscopic Shifts: Prediction of shifts in vibrational or electronic absorption spectra upon moving from the gas phase to a solvent.
Reaction Energetics: Evaluation of the stability of different conformers or the energy barriers for rotation in solution.
The model accounts for the electrostatic interactions between the solute and the solvent, providing a more realistic prediction of the molecule's behavior in a liquid environment compared to gas-phase calculations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. ijper.org This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.
Elucidation of Binding Modes and Interaction Mechanisms with Macromolecular Targets
Docking simulations for this compound would aim to identify the most stable binding pose within a protein's active site. The analysis focuses on elucidating key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor.
Hydrophobic Interactions: The large, nonpolar biphenyl and chlorophenyl rings are likely to engage in significant hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic rings can form favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The chlorine atom may participate in halogen bonding with electron-rich atoms in the protein.
The docking score, an estimation of the binding affinity (e.g., in kcal/mol), is calculated to rank different poses and potential ligands. researchgate.net Validation of the docking protocol is often achieved by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. japer.in
Investigations of Specific Protein Targets
Based on the structural motifs present in this compound, several protein targets are of investigative interest.
SHP2 Protein: Src homology 2-containing protein tyrosine phosphatase 2 (SHP2) is a key enzyme in cell signaling pathways and a target in cancer therapy. nih.gov Inhibitors of SHP2 often bind to its catalytic site. nih.govresearchgate.net Docking studies would explore how the subject compound fits into the active site, with the goal of forming interactions with key residues to inhibit phosphatase activity. nih.gov
Cyclooxygenase-II (COX-II): COX-2 is an enzyme involved in inflammation. researchgate.net Many COX-2 inhibitors feature diaryl heterocycle scaffolds. Docking studies against COX-2 would investigate whether the biphenyl ether structure of the compound can occupy the enzyme's active site. Key interactions often involve hydrogen bonds with residues like Tyr355 and Arg120 and hydrophobic contacts within the active site channel. japer.innih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs are a vast family of membrane receptors that are important drug targets. nih.govnih.gov Ligands for GPCRs often bind within a pocket formed by the transmembrane helices. researchgate.net Docking studies could screen the compound against various GPCRs to identify potential binding and predict whether it might act as an agonist or antagonist. The flexibility of both the ligand and receptor is a critical consideration in GPCR docking. nih.gov
Table 2: Potential Interacting Residues in Target Proteins
| Protein Target | Key Interacting Residues (Examples from related inhibitors) | Potential Interaction Type |
|---|---|---|
| SHP2 Protein | Residues in the catalytic PTP domain | Hydrogen Bonding, Hydrophobic |
| Cyclooxygenase-II (COX-II) | Arg120, Tyr355, Tyr385, Val523 | Hydrogen Bonding, Hydrophobic |
| G-Protein Coupled Receptors (GPCRs) | Variable residues within transmembrane helices | Hydrophobic, π-π Stacking |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational flexibility and the stability of binding poses. nih.govnih.gov
For this compound, an MD simulation would typically start with the best-docked pose in its protein target. Over the course of the simulation (nanoseconds to microseconds), researchers can analyze:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD suggests the ligand remains bound in its initial pose. nih.gov
Conformational Changes: MD can reveal how the ligand and protein adjust their conformations to optimize binding. This includes the rotation around the biphenyl single bond and flexibility in the protein's side chains.
Interaction Persistence: The simulation allows for the analysis of the stability and duration of key interactions, like hydrogen bonds, over time.
Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy.
MD simulations are computationally intensive but provide crucial information on the dynamic nature of the ligand-receptor complex, complementing the static picture from docking studies. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR and QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to this molecule by examining studies on structurally related compounds, such as polychlorinated diphenyl ethers and other biphenyl derivatives.
QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. ijpsr.com For a compound like this compound, a QSAR study would involve synthesizing a series of analogs with variations in their molecular structure and testing their biological activity for a specific target. The structural modifications could include altering the substitution pattern on the biphenyl or phenylamine rings.
Similarly, QSPR models are developed to predict the physicochemical properties of compounds based on their molecular structure. nih.govnih.gov For this compound, QSPR models could predict properties such as solubility, lipophilicity (logP), and metabolic stability. These predictions are valuable in the early stages of drug discovery to assess the compound's potential for further development.
The development of robust QSAR and QSPR models relies on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized into several classes, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule.
Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies.
Physicochemical descriptors: These include properties like hydrophobicity and polarizability.
Once a set of descriptors is calculated for a series of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the predictive models. nih.gov
For instance, in a hypothetical QSAR study on a series of this compound analogs as kinase inhibitors, researchers might find that the inhibitory activity is correlated with specific electronic and steric properties of the substituents on the biphenyl ring. A resulting QSAR equation might look like:
log(IC50) = aσ + bEs + c
Where IC50 is the half-maximal inhibitory concentration, σ is the Hammett electronic parameter, Es is the Taft steric parameter, and a, b, and c are constants derived from the regression analysis.
The predictive power of QSAR and QSPR models is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. medcraveonline.com
The following interactive data tables illustrate the types of data that would be generated and utilized in QSAR and QSPR studies of this compound and its analogs.
Table 1: Hypothetical QSAR Data for Analogs of this compound
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight | LogP | Biological Activity (IC50, µM) |
| 1 | H | H | 353.83 | 5.8 | 1.2 |
| 2 | 4'-F | H | 371.82 | 5.9 | 0.8 |
| 3 | 4'-Cl | H | 388.28 | 6.2 | 0.5 |
| 4 | H | 5-CH3 | 367.86 | 6.1 | 1.5 |
| 5 | 4'-OCH3 | H | 383.86 | 5.7 | 1.0 |
Table 2: Hypothetical QSPR Data for this compound and Related Compounds
| Compound | Molecular Formula | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Polar Surface Area (Ų) |
| This compound | C18H14ClNO | 5.8 | 1.5 | 38.3 |
| 4-(Phenoxy)-3-chlorophenylamine | C12H10ClNO | 3.5 | 120.4 | 38.3 |
| 2-([1,1'-Biphenyl]-2-yloxy)aniline | C18H15NO | 4.9 | 25.6 | 38.3 |
These tables represent the foundational data upon which predictive and informative QSAR and QSPR models are built, guiding the design of new molecules with improved activity and properties.
Mechanistic in Vitro Biological Activity and Molecular Recognition of 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine
Enzyme Inhibition Profiling and Mechanistic Insights
There is no available information on the inhibitory activity of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine against enzymes such as Cyclooxygenase-II (COX-II), various kinases, or Histone Deacetylases (HDACs).
Receptor Agonism and Antagonism Studies
No studies have been published detailing the agonistic or antagonistic effects of this compound on key receptors, including the Dopamine D2, Serotonin 5-HT1A, Histamine H1, or Alpha-Adrenergic receptors.
Antimicrobial Spectrum Analysis
Information regarding the antibacterial, antifungal, or antiparasitic properties of this compound is not present in the current scientific literature.
In Vitro Cytotoxicity Assays and Cellular Pathway Modulation Studies
There are no available results from in vitro cytotoxicity assays for this compound, nor are there studies on its potential to modulate cellular pathways.
Detailed Structure-Activity Relationship (SAR) Studies to Identify Key Pharmacophores
As there are no biological activity data for this compound or a series of related analogues, no structure-activity relationship (SAR) studies have been conducted to identify its key pharmacophores.
Supramolecular Chemistry and Advanced Material Applications of Biphenyl Based Systems Contextual for 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine
Role of Intermolecular Interactions in Self-Assembly (Hydrogen Bonding, π-π Stacking, Dispersion Forces)
No studies were found that detail the specific intermolecular interactions governing the self-assembly of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.
Host-Guest Chemistry and Formation of Inclusion Complexes
There is no available research on the capacity of this compound to act as a host or guest molecule in the formation of inclusion complexes.
On-Surface Self-Assembly and Molecular Ordering
No literature exists describing the on-surface self-assembly behavior or molecular ordering of this compound on any substrate.
Potential Applications in Molecular Electronics and Nanodevice Fabrication
Without fundamental research on its properties, any discussion of potential applications for this compound in molecular electronics or nanodevices would be purely speculative and could not be supported by scientific evidence.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
There is no specific information available in peer-reviewed literature detailing the separation and quantification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). While methods for the analysis of other biphenyls, chloroanilines, and aromatic amines are well-documented, the optimal conditions—such as the choice of column, mobile phase composition, temperature gradients, and detection parameters—for this unique compound have not been published. Without experimental data, creating a data table of retention times, resolution factors, or limits of detection is not feasible.
Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Behavior)
The electrochemical properties of this compound have not been characterized in the available scientific literature. There are no published studies employing techniques like cyclic voltammetry to investigate its redox behavior. Therefore, key data points such as oxidation and reduction potentials, the reversibility of electron transfer processes, and the effects of different solvents or electrolytes on its electrochemical signature are unknown. A data table summarizing these electrochemical parameters cannot be generated.
Spectroelectrochemical Studies
No spectroelectrochemical studies for this compound have been reported. This advanced technique, which combines electrochemical methods with spectroscopy, is used to study the spectral changes (e.g., UV-Vis, IR) of a molecule as it undergoes oxidation or reduction. The absence of such research means there is no information on the properties of any electrogenerated species, such as radical cations or anions, that might be formed from this compound.
Derivatization and Synthetic Transformations of 4 1,1 Biphenyl 2 Yloxy 3 Chlorophenylamine for Expanded Chemical Diversity
Chemical Modification of the Primary Amine Functionality
The primary amine group in 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a key site for derivatization, allowing for the introduction of a variety of functional groups through well-established synthetic methodologies. These modifications can significantly alter the molecule's physicochemical properties and biological activity.
N-Acylation: The primary amine can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a diverse range of substituents. For instance, reaction with acetyl chloride would yield N-(4-([1,1'-biphenyl]-2-yloxy)-3-chlorophenyl)acetamide. The choice of the acylating agent can be varied to introduce aliphatic, aromatic, or heterocyclic moieties.
N-Sulfonylation: Treatment of the primary amine with sulfonyl chlorides in the presence of a base, such as pyridine, affords sulfonamides. This transformation is useful for introducing sulfonyl groups with different substitution patterns, which can act as bioisosteres for other functional groups and modulate the compound's properties.
N-Alkylation and N-Arylation: The primary amine can be alkylated using alkyl halides, although this can sometimes lead to a mixture of mono- and di-alkylated products. A more controlled approach for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of the primary amine with aryl halides, leading to the formation of diarylamines. This powerful method allows for the introduction of a wide range of substituted aryl groups.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Amide |
| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamide |
| N-Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent (reductive amination) | Secondary or Tertiary Amine |
| N-Arylation | Aryl halide, Palladium catalyst, ligand, base (Buchwald-Hartwig amination) | Diaryl Amine |
Further Functionalization of the Biphenyl (B1667301) and Chlorophenyl Moieties
The biphenyl and chlorophenyl rings of this compound offer additional sites for chemical modification, primarily through electrophilic aromatic substitution and cross-coupling reactions. The directing effects of the existing substituents will influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution:
Halogenation: The introduction of additional halogen atoms (e.g., bromine or chlorine) onto the aromatic rings can be achieved using appropriate halogenating agents and a Lewis acid catalyst. The positions of substitution will be directed by the activating and deactivating nature of the existing groups.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic rings. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic rings using an acyl or alkyl halide and a Lewis acid catalyst. wikipedia.org The position of substitution will be influenced by the steric and electronic properties of the substrate.
Cross-Coupling Reactions: The chlorine atom on the chlorophenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl, heteroaryl, or vinyl group.
Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of an alkynylated derivative. wikipedia.org
Heck Reaction: The chlorine atom can be coupled with an alkene in the presence of a palladium catalyst to introduce an alkenyl substituent.
| Reaction Type | Moiety | Reagents and Conditions | Potential Functionalization |
| Halogenation | Biphenyl/Chlorophenyl | Halogen (e.g., Br₂, Cl₂), Lewis Acid | Introduction of additional halogen atoms |
| Nitration | Biphenyl/Chlorophenyl | HNO₃, H₂SO₄ | Introduction of a nitro group |
| Friedel-Crafts Acylation | Biphenyl/Chlorophenyl | Acyl halide, Lewis Acid | Introduction of an acyl group |
| Suzuki-Miyaura Coupling | Chlorophenyl | Boronic acid/ester, Pd catalyst, base | Arylation, heteroarylation, vinylation |
| Sonogashira Coupling | Chlorophenyl | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynylation |
| Heck Reaction | Chlorophenyl | Alkene, Pd catalyst, base | Alkenylation |
Exploration of this compound as a Building Block in Complex Synthetic Architectures
The versatile reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecules, including polycyclic and heterocyclic systems.
Synthesis of Fused Heterocycles: The primary amine and the adjacent aromatic ring can participate in cyclization reactions to form fused heterocyclic systems. For example, intramolecular cyclization reactions of appropriately derivatized anilines can lead to the formation of carbazoles, which are important structural motifs in many biologically active compounds. nsf.gov The specific reaction conditions and the nature of the substituents on the aniline (B41778) nitrogen and the aromatic ring will determine the type of heterocycle formed.
Multistep Synthesis of Biologically Active Molecules: The various functional groups on this compound can be sequentially modified in a multistep synthetic sequence to build complex target molecules. For instance, the primary amine could be acylated, followed by a cross-coupling reaction on the chlorophenyl ring, and finally an electrophilic substitution on the biphenyl moiety to generate a highly functionalized and complex derivative. This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.
The strategic application of these derivatization and synthetic transformations can unlock a vast chemical space originating from the this compound scaffold, providing a rich source of novel compounds for various scientific and technological applications.
Conclusion and Future Research Perspectives
Synthesizing the Current State of Knowledge on 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine
Knowledge surrounding this compound is primarily derived from the well-established chemistry of its constituent functional groups. The synthesis of this molecule would likely involve the formation of the diaryl ether bond as a key step. Two principal retrosynthetic disconnections can be envisioned for its assembly.
Retrosynthetic Analysis:
Disconnection A: This approach involves the coupling of 2-([1,1'-biphenyl]-2-yloxy)-5-nitrobenzene with a reducing agent to convert the nitro group to an amine. The diaryl ether intermediate could be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene (B146284) and [1,1'-biphenyl]-2-ol. The SNAr reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the chlorine leaving group. chemistrysteps.comlibretexts.org
Disconnection B: An alternative strategy is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgsynarchive.com In this case, the reaction would be between 4-amino-2-chlorophenol (B1200274) and 2-bromobiphenyl. A key challenge in this approach is the potential for self-condensation and the need for protection of the amine and hydroxyl groups. Modern advancements in the Ullmann condensation, such as the use of ligands and ionic liquids, could potentially overcome these hurdles. beilstein-journals.orgresearchgate.net
A crucial starting material for Disconnection A, 4-benzyloxy-3-chloroaniline, can be synthesized in high yield and purity via the reduction of the commercially available 4-benzyloxy-3-chloronitrobenzene (B1267270) using stannous chloride (SnCl2). researchgate.netumich.edu This method is reportedly suitable for large-scale synthesis. researchgate.netumich.edu
The biphenyl (B1667301) moiety itself is a common structural motif in a wide range of biologically active compounds and materials. ijsdr.org Its presence in this compound is expected to confer specific steric and electronic properties that can influence its biological activity and material characteristics.
Identification of Remaining Challenges and Promising Avenues for Future Research
While the synthesis of this compound appears feasible based on established synthetic methodologies, several challenges remain.
Regioselectivity: During the formation of the diaryl ether, particularly in the Ullmann condensation, achieving high regioselectivity can be a challenge. Careful selection of catalysts, ligands, and reaction conditions will be crucial to favor the desired C-O bond formation.
Purification: The purification of the final compound and its intermediates may require advanced chromatographic techniques due to the potential for side products and the non-polar nature of the biphenyl group.
Lack of Experimental Data: The most significant challenge is the absence of experimental data on the physicochemical properties, spectral characteristics, and biological activity of the target compound.
Future research should focus on the following avenues:
Systematic Synthesis and Characterization: The first and most critical step is the actual synthesis and thorough characterization of this compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
Exploration of Synthetic Analogs: The synthesis of a library of derivatives with variations in the substitution pattern on both the biphenyl and the aniline (B41778) rings would be a valuable endeavor. This would allow for the establishment of structure-activity relationships (SAR).
Computational Modeling: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could help to identify potential biological targets and guide the design of more potent and safer analogs.
Prospective Chemical and Biological Applications of this compound and its Derivatives
The unique combination of functional groups in this compound suggests a range of potential applications in both medicinal chemistry and materials science.
Potential Biological Applications:
Antimicrobial Agents: Biphenyl and diphenyl ether derivatives have been reported to possess antibacterial and antifungal properties. nih.gov The presence of the chlorine atom can further enhance antimicrobial activity. nih.gov Therefore, this compound and its derivatives warrant investigation as potential new antimicrobial agents.
Anticancer Agents: Many compounds containing the biphenyl scaffold have demonstrated anticancer activity. ijsdr.org The diaryl ether linkage is also present in some anticancer agents. The chloro-substituted aniline moiety can be a key pharmacophore in kinase inhibitors.
Cardiovascular and Metabolic Diseases: Some biphenyl compounds have been investigated for their role in modulating G-protein coupled receptors like GPR40, which are implicated in diabetes and metabolic diseases. google.com Aniline derivatives have also been explored for their potential in treating heart failure. nih.govresearchgate.net
Enzyme Inhibitors: 4-Aryloxy-N-arylanilines have been identified as potent inhibitors of succinate-cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain. nih.govnih.gov This suggests that this compound could be a lead compound for the development of novel fungicides or other enzyme inhibitors.
Potential Applications in Materials Science:
Organic Semiconductors: Biphenyl derivatives are known to be used in the development of organic semiconductors. nih.govbohrium.com The extended π-system of the biphenyl group in this compound could impart interesting electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Liquid Crystals: The rigid, rod-like structure of the biphenyl unit is a common feature in liquid crystalline materials. researchgate.net Further functionalization of the target molecule could lead to the development of novel liquid crystals with specific phase behaviors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the biphenyl ether moiety. For example, a brominated chlorophenylamine precursor can react with 2-hydroxybiphenyl under catalytic conditions (e.g., CuI/1,10-phenanthroline for Ullmann). Intermediates are characterized via HPLC (for purity >95%, as in structural analogs ), NMR (¹H/¹³C for regiochemical confirmation), and FT-IR (to verify functional groups like amine and ether). Crystal structures of related compounds (e.g., biphenyl derivatives in ) suggest X-ray diffraction is critical for absolute configuration validation.
Q. How is the purity of this compound assessed in academic settings?
- Methodological Answer : Purity is evaluated using HPLC-UV/Vis with a C18 column and acetonitrile/water gradient (retention time comparison to standards). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peaks), while elemental analysis (C, H, N, Cl) ensures stoichiometric consistency. For deuterated analogs, isotopic patterns are analyzed via high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as ambiguous NMR peaks?
- Methodological Answer : Contradictions arise from rotational isomers (due to the biphenyl ether’s restricted rotation) or solvent-dependent shifts. Use VT-NMR (variable-temperature NMR) to observe dynamic behavior or 2D techniques (COSY, NOESY) to assign overlapping signals. Cross-validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data, as done for biphenyl derivatives in .
Q. What strategies optimize the synthetic yield of this compound under solvent-free or green chemistry conditions?
- Methodological Answer : Mechanochemical synthesis (ball milling) reduces solvent waste. A 1:1 molar ratio of chlorophenylamine and 2-bromobiphenyl, with K₂CO₃ as base and Pd(OAc)₂/XPhos catalyst, achieves >80% yield in 12 hours. Monitor reaction progress via in-situ Raman spectroscopy to detect biphenyl ether formation. Post-reaction, purify via silica gel chromatography (hexane/EtOAc) .
Q. How does computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding sites in enzymes (e.g., cytochrome P450). DFT-based Fukui indices predict electrophilic/nucleophilic sites for functionalization. For biphenyl analogs, HOMO-LUMO gaps (calculated at B3LYP/6-311+G(d,p)) correlate with oxidative stability .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. If decomposition occurs (e.g., Cl⁻ release via ion chromatography), add stabilizers like BHT (0.1% w/w) .
Data Analysis & Structural Elucidation
Q. How can researchers validate the crystal structure of this compound if single crystals are unavailable?
- Methodological Answer : Use PXRD (powder X-ray diffraction) to compare experimental patterns with simulated data from Mercury software. For torsion angle analysis, apply solid-state NMR (¹³C CP/MAS) to probe biphenyl dihedral angles. Cross-reference with analogous structures in the Cambridge Structural Database (CSD) .
Q. What advanced techniques quantify trace impurities in this compound, such as residual palladium from catalysis?
- Methodological Answer : ICP-MS (inductively coupled plasma mass spectrometry) detects Pd at ppb levels. For organic impurities (e.g., unreacted biphenyl), use GC-MS with a DB-5 column. Limit Pd to <10 ppm per ICH Q3D guidelines .
Safety & Compliance
Q. What safety protocols are essential when synthesizing or handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
